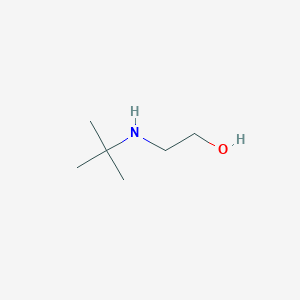
2-(tert-Butylamino)ethanol
Overview
Description
2-(tert-Butylamino)ethanol is an organic compound with the molecular formula C₆H₁₅NO. It is a sterically hindered alkanolamine, known for its utility in various chemical processes. The compound is characterized by the presence of a tert-butyl group attached to an aminoethanol structure, which imparts unique chemical properties.
Mechanism of Action
Target of Action
2-(tert-Butylamino)ethanol, also known as TBAE, is a sterically hindered amine . It primarily targets hydrogen sulfide (H2S) and carbon dioxide (CO2) . These gases play significant roles in various industrial and biological processes.
Mode of Action
TBAE interacts with its targets through a process known as absorption . It is a useful chemical absorbent for the selective absorption of hydrogen sulfide in the presence of carbon dioxide . This selective absorption is facilitated by the steric hindrance provided by the tert-butyl group in the TBAE molecule .
Biochemical Pathways
It’s known that tbae plays a role in thecarbon capture process . In this process, TBAE is used as an absorbent in hollow fiber membrane contactors to separate CO2 from CO2/CH4 gas mixtures .
Result of Action
The primary result of TBAE’s action is the selective absorption of hydrogen sulfide in the presence of carbon dioxide . This makes it a valuable tool in industries where the separation of these gases is required. For example, in natural gas processing, TBAE can help to remove CO2 and H2S, which are considered impurities .
Action Environment
The efficacy and stability of TBAE are influenced by several environmental factors. For instance, the rate of CO2 absorption by TBAE increases with the flow rate of the absorbent, the concentration of the absorbent, and the inner diameter of the membrane in the carbon capture process . Therefore, careful control of these factors is necessary to optimize TBAE’s performance.
Biochemical Analysis
Biochemical Properties
2-(tert-Butylamino)ethanol is involved in the catalytic carbonylation of aliphatic amines to beta-lactams . It interacts with enzymes and other biomolecules in this process. The nature of these interactions is largely determined by its sterically hindered structure .
Cellular Effects
It is known that its antimicrobial activities are closely correlated with its uncharged forms, indicating that diffusion through cell membranes is rate limiting for the antimicrobial action .
Molecular Mechanism
The molecular mechanism of this compound is complex. It is able to reversibly interact with CO2 in a 1/1 molar ratio exclusively through its OH group, producing zwitterionic carbonate species . This does not produce carbamate or bicarbonate, which can be produced by the prototypical amines .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions, but may decompose under high temperatures .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. It is known to interact with enzymes in the process of catalytic carbonylation of aliphatic amines to beta-lactams .
Transport and Distribution
Its ability to diffuse through cell membranes suggests that it may be transported and distributed via passive diffusion .
Subcellular Localization
Given its ability to diffuse through cell membranes, it may be localized in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(tert-Butylamino)ethanol can be synthesized through the reaction of tert-butylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{tert-Butylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where tert-butylamine and ethylene oxide are reacted under optimized conditions. The reaction is typically carried out at elevated temperatures and pressures to enhance the yield and efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various amines and alcohols, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted aminoethanol derivatives.
Scientific Research Applications
2-(tert-Butylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various amines and alcohols.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including beta-adrenergic agonists.
Comparison with Similar Compounds
- N-tert-Butylethanolamine
- tert-Butylethanolamine
- N-Butyl-2-hydroxyethylamine
Comparison: 2-(tert-Butylamino)ethanol is unique due to its sterically hindered structure, which imparts distinct chemical properties compared to other similar compounds. This steric hindrance affects its reactivity and interaction with other molecules, making it a valuable reagent in specific chemical processes .
Properties
IUPAC Name |
2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)7-4-5-8/h7-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXYVKZUDNLISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044431 | |
| Record name | 2-(tert-Butylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Ethanol, 2-[(1,1-dimethylethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4620-70-6 | |
| Record name | 2-(tert-Butylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4620-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004620706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylamino)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(1,1-dimethylethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(tert-Butylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLAMINOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72174ZJW10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)


![3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+)](/img/structure/B146048.png)








